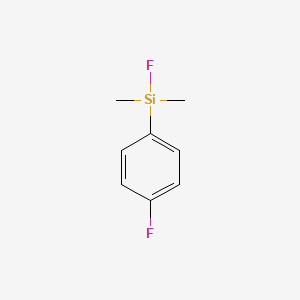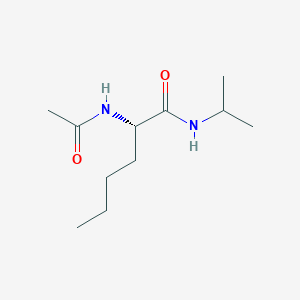
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide is an organic compound with the molecular formula C11H22N2O2. It contains a total of 36 bonds, including 14 non-hydrogen bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 secondary amide groups (aliphatic)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-propan-2-yl-L-norleucinamide typically involves the reaction of L-norleucine with acetic anhydride and isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-Acetyl-N-propan-2-yl-L-norleucinamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N2-Acetyl-N-propan-2-yl-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
- N~2~-Acetyl-N-methyl-L-norleucinamide
- N~2~-Acetyl-N-ethyl-L-norleucinamide
- N~2~-Acetyl-N-butyl-L-norleucinamide
Uniqueness
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
61429-93-4 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-propan-2-ylhexanamide |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-7-10(13-9(4)14)11(15)12-8(2)3/h8,10H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t10-/m0/s1 |
InChIキー |
GJVLWBCLKBRUKO-JTQLQIEISA-N |
異性体SMILES |
CCCC[C@@H](C(=O)NC(C)C)NC(=O)C |
正規SMILES |
CCCCC(C(=O)NC(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


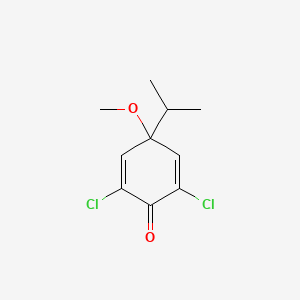

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
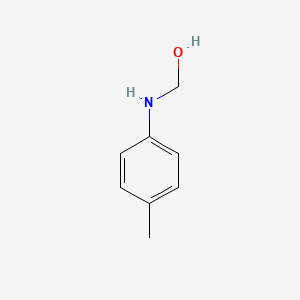
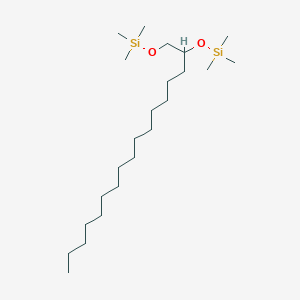

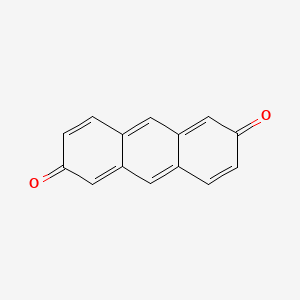
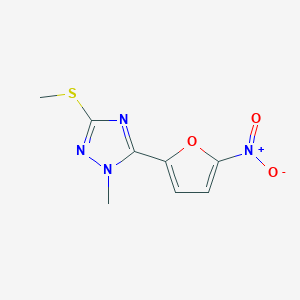
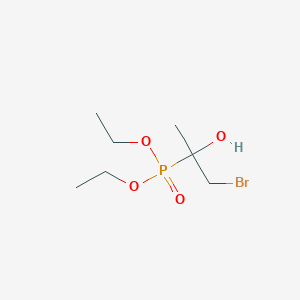
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
